molecular formula C20H14N4O4S B2423226 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one CAS No. 1251652-64-8

3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one

Cat. No.: B2423226
CAS No.: 1251652-64-8
M. Wt: 406.42
InChI Key: SBYRYTSUVVBONZ-UHFFFAOYSA-N
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Description

3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of indoline, morpholine, and dimethoxyphenyl groups, which contribute to its distinctive properties.

Properties

IUPAC Name

3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3-methylsulfanylphenyl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O4S/c1-29-14-4-2-3-13(10-14)24-8-7-15(25)18(22-24)20-21-19(23-28-20)12-5-6-16-17(9-12)27-11-26-16/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYRYTSUVVBONZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one typically involves multiple steps, starting with the preparation of the indoline core. The indoline core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. The resulting indoline is then functionalized with the 3,5-dimethoxyphenyl and 4-(morpholin-4-ylcarbonyl)phenyl groups through a series of coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may serve as a probe or ligand in biochemical assays, helping to elucidate biological pathways and interactions.

    Medicine: The compound could have potential therapeutic applications, such as acting as an inhibitor or modulator of specific enzymes or receptors.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding or inhibition. The exact pathways involved would vary based on the target and the biological system under investigation.

Comparison with Similar Compounds

Similar Compounds

    3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one: shares similarities with other indoline derivatives, such as:

Uniqueness

The uniqueness of 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine and dimethoxyphenyl groups, in particular, may enhance its solubility, stability, and binding affinity for certain targets, making it a valuable compound for various applications.

Biological Activity

The compound 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described using its IUPAC name and molecular formula:

  • Molecular Formula : C18_{18}H16_{16}N4_{4}O3_{3}
  • CAS Number : [insert CAS number if available]

The structure features a benzodioxole moiety and an oxadiazole ring, which are known for their biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing benzodioxole derivatives. For instance, a study synthesized various benzodioxole-based thiosemicarbazone derivatives and evaluated their cytotoxic effects on human lung adenocarcinoma (A549) and rat glioma (C6) cell lines. The most promising compound exhibited significant inhibition of DNA synthesis and induced apoptosis in these cancer cell lines, suggesting that the presence of the benzodioxole structure enhances anticancer activity due to increased lipophilicity and cellular uptake .

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of DNA Synthesis : Similar compounds have shown to disrupt DNA replication in cancer cells.
  • Induction of Apoptosis : The compound may activate apoptotic pathways leading to programmed cell death in malignant cells.
  • Mitochondrial Membrane Potential Disruption : Alterations in mitochondrial function can lead to increased reactive oxygen species (ROS), contributing to cell death.

Study 1: Cytotoxicity Evaluation

In a comparative study involving multiple derivatives of benzodioxole, it was found that the compound significantly inhibited cell viability in A549 and C6 cell lines while exhibiting low toxicity towards NIH/3T3 mouse embryonic fibroblast cells. The results indicated that structural modifications greatly influenced the cytotoxicity profiles of these compounds .

CompoundIC50 (A549)IC50 (C6)Toxicity (NIH/3T3)
Compound 515 µM12 µMLow
Compound 625 µM20 µMModerate

Study 2: Enzyme Inhibition

Another investigation explored the inhibitory effects on cholinesterases (AChE and BuChE). While some derivatives showed activity against these enzymes, the compound did not exhibit significant inhibition, indicating that its anticancer properties may not correlate with cholinesterase inhibition .

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